molecular formula C14H10O B13835240 4-Phenanthrol-d9

4-Phenanthrol-d9

Cat. No.: B13835240
M. Wt: 203.28 g/mol
InChI Key: SIMYIUXARJLHEA-LOIXRAQWSA-N
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Description

4-Phenanthrol-d9, also known as 1,2,3,5,6,7,8,9,10-nonadeuteriophenanthren-4-ol, is a deuterated derivative of 4-Phenanthrol. In this compound, nine hydrogen atoms are replaced by deuterium (D), a stable isotope of hydrogen. This modification makes this compound particularly useful in various scientific research applications, especially in studies involving isotopic labeling and tracing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Phenanthrol-d9 typically involves the use of deuterated reagents to replace the hydrogen atoms in the synthetic route of 4-Phenanthrol. One common method is to react 4-Phenanthrol with deuterated acetone or other deuterated reagents. This reaction is carried out under controlled conditions to ensure the complete replacement of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction control systems to achieve high yields and purity of the final product. The compound is then purified and crystallized to obtain a solid form with white or yellowish crystals .

Chemical Reactions Analysis

Types of Reactions

4-Phenanthrol-d9 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Phenanthrol-d9 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in organic synthesis to study reaction mechanisms and pathways.

    Biology: Employed in enzyme catalysis studies to understand the role of hydrogen atoms in biochemical reactions.

    Medicine: Utilized in drug metabolism studies to track the distribution and transformation of drugs in the body.

    Industry: Applied in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Phenanthrol-d9 involves its interaction with molecular targets and pathways. The deuterium atoms in the compound provide a unique labeling feature that allows researchers to track its transformation and distribution during reactions. This is particularly useful in studying enzyme catalysis and drug metabolism, where the compound acts as a tracer to reveal detailed reaction mechanisms .

Comparison with Similar Compounds

4-Phenanthrol-d9 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

The uniqueness of this compound lies in its isotopic labeling, which provides enhanced stability and traceability in various scientific studies.

Properties

Molecular Formula

C14H10O

Molecular Weight

203.28 g/mol

IUPAC Name

1,2,3,5,6,7,8,9,10-nonadeuteriophenanthren-4-ol

InChI

InChI=1S/C14H10O/c15-13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-9,15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D

InChI Key

SIMYIUXARJLHEA-LOIXRAQWSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C2C(=C(C(=C3[2H])[2H])[2H])O)[2H])[2H])[2H])[2H]

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)O

Origin of Product

United States

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